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Compound of Interest

Compound Name: 2-Chloro-4-nitropyridine

Cat. No.: B032982 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2-Chloro-4-nitropyridine is a pivotal heteroaromatic building block in the realms of synthetic

organic chemistry and pharmaceutical development. Its unique electronic structure,

characterized by an electron-deficient pyridine ring substituted with a strongly electron-

withdrawing nitro group and a labile chlorine atom, renders it a versatile precursor for a

multitude of chemical transformations. This guide provides an in-depth overview of its chemical

properties, synthesis, key reactions, and its significant role as an intermediate in the

development of targeted therapeutics, particularly MET kinase inhibitors.

Chemical and Physical Properties
The fundamental physicochemical properties of 2-Chloro-4-nitropyridine are summarized in

the table below, providing essential data for its handling, storage, and application in

experimental settings.
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Property Value Reference(s)

IUPAC Name 2-chloro-4-nitropyridine [1]

Molecular Formula C₅H₃ClN₂O₂ [1][2]

Molecular Weight 158.54 g/mol [1][2]

Appearance Light yellow powder/crystal [3][4]

Melting Point 52-56 °C [2][3]

CAS Number 23056-36-2 [1][2]

Solubility Soluble in chloroform [5][6]

Synthesis and Reactivity
The primary route for the synthesis of 2-Chloro-4-nitropyridine involves the deoxygenation of

its N-oxide precursor, 2-chloro-4-nitropyridine-N-oxide. This reaction is typically achieved

using a reducing agent such as phosphorus trichloride.

The reactivity of 2-Chloro-4-nitropyridine is dominated by nucleophilic aromatic substitution

(SNAr). The presence of the electron-withdrawing nitro group at the 4-position significantly

activates the pyridine ring towards nucleophilic attack, particularly at the 2-position where the

chlorine atom is located. This makes the chlorine atom a good leaving group, readily displaced

by a variety of nucleophiles, including amines, alkoxides, and thiolates. This reactivity is the

cornerstone of its utility in constructing more complex molecular architectures.

Another key transformation is the reduction of the nitro group to an amino group, yielding 2-

chloro-4-aminopyridine. This derivative is a valuable intermediate for the synthesis of various

biologically active molecules.

Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-4-nitropyridine from 2-
Chloro-4-nitropyridine-N-oxide
This protocol describes the deoxygenation of 2-chloro-4-nitropyridine-N-oxide to yield 2-
chloro-4-nitropyridine.
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Materials:

2-chloro-4-nitropyridine-N-oxide

Phosphorus trichloride (PCl₃)

Anhydrous chloroform

Ice

Saturated aqueous sodium bicarbonate solution

Anhydrous sodium sulfate

Brine

Procedure:

In a round-bottom flask, dissolve 2-chloro-4-nitropyridine-N-oxide (1.0 eq) in anhydrous

chloroform.

Slowly add phosphorus trichloride (5.0 eq) to the solution at room temperature.

Heat the reaction mixture to reflux and maintain this temperature overnight.

Monitor the reaction progress using Thin Layer Chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature.

Carefully pour the reaction mixture onto ice.

Basify the mixture to a pH of 7-8 using a saturated aqueous sodium bicarbonate solution.

Extract the aqueous layer with chloroform (2x).

Combine the organic layers and wash with water and then brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to obtain the crude product.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b032982?utm_src=pdf-body
https://www.benchchem.com/product/b032982?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b032982?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The crude product can be further purified by recrystallization to yield 2-chloro-4-
nitropyridine as a solid.[5]

Protocol 2: Reduction of the Nitro Group to Synthesize
2-Chloro-4-aminopyridine
This protocol details the reduction of the nitro group of a 2-chloro-4-nitropyridine derivative to

an amino group, a common step in the synthesis of pharmaceutical intermediates.[6][7][8]

Materials:

2-chloro-4-nitropyridine N-oxide (as a representative starting material)

Iron powder

Glacial acetic acid

50% aqueous sodium hydroxide solution

Diethyl ether

Saturated aqueous sodium chloride solution

Anhydrous sodium sulfate

Benzene-cyclohexane (1:1) mixture for recrystallization

Procedure:

To a reaction vessel, add 2-chloro-4-nitropyridine N-oxide (1.0 eq), iron powder (3.5 eq),

and glacial acetic acid.

Heat the mixture to reflux for 1.5 hours.

Monitor the reaction using TLC to confirm the consumption of the starting material.

Cool the reaction mixture to below 25 °C.
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Adjust the pH to 7.0-8.0 with a 50% aqueous sodium hydroxide solution.

Extract the mixture with diethyl ether (3x).

Wash the combined organic layers with saturated aqueous sodium chloride solution (2x) and

then with water.

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced

pressure.

Recrystallize the crude product from a 1:1 mixture of benzene and cyclohexane to obtain 2-

chloro-4-aminopyridine.[6][7]

Application in Drug Development: Targeting the
MET Signaling Pathway
Derivatives of 2-Chloro-4-nitropyridine have emerged as crucial scaffolds in the design of

selective and potent MET kinase inhibitors.[3] The MET receptor tyrosine kinase, upon

activation by its ligand, hepatocyte growth factor (HGF), triggers a cascade of downstream

signaling pathways.[3][5][9] These pathways, including the RAS/MAPK and PI3K/AKT

pathways, are integral to cell proliferation, survival, motility, and invasion.[3][9] Aberrant

activation of the MET pathway is a known driver in various cancers.[9]

MET kinase inhibitors developed from 2-Chloro-4-nitropyridine-derived scaffolds function by

blocking the ATP-binding site of the kinase, thereby inhibiting its activity and suppressing the

oncogenic signaling cascade.

Below is a diagram illustrating the simplified MET signaling pathway and the point of

intervention for MET kinase inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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